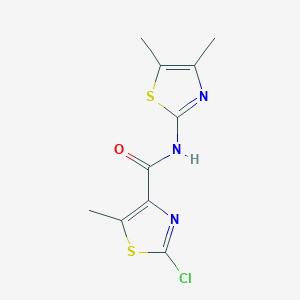

2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-methyl-1,3-thiazole-4-carboxamide

Description

Properties

Molecular Formula |

C10H10ClN3OS2 |

|---|---|

Molecular Weight |

287.8 g/mol |

IUPAC Name |

2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-methyl-1,3-thiazole-4-carboxamide |

InChI |

InChI=1S/C10H10ClN3OS2/c1-4-5(2)17-10(12-4)14-8(15)7-6(3)16-9(11)13-7/h1-3H3,(H,12,14,15) |

InChI Key |

HSVBPACAPKEMMC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C2=C(SC(=N2)Cl)C)C |

Origin of Product |

United States |

Preparation Methods

Chloroacylation of Thiazole Precursors

The 2-chloro-5-methylthiazole-4-carboxylic acid is synthesized via chlorination of a 5-methylthiazole-4-carboxylic acid precursor. Key methods include:

-

Chlorination with sulfuryl chloride (SO₂Cl₂) : Reacting 5-methylthiazole-4-carboxylic acid with SO₂Cl₂ in dichloromethane at 0–5°C for 4–6 hours achieves selective chlorination at position 2.

-

Alternative chlorinating agents : N-Chlorosuccinimide (NCS) in dimethylformamide (DMF) at 50°C for 12 hours provides moderate yields (65–70%).

Representative Procedure

-

Dissolve 5-methylthiazole-4-carboxylic acid (10.0 g, 63.3 mmol) in anhydrous DCM (100 mL).

-

Add SO₂Cl₂ (8.5 mL, 95.0 mmol) dropwise at 0°C under nitrogen.

-

Stir at room temperature for 6 hours, then quench with ice water.

-

Extract with DCM, dry over Na₂SO₄, and evaporate to obtain a pale-yellow solid (Yield: 82%; m.p. 147°C).

Analytical Data

Preparation of 4,5-Dimethyl-1,3-thiazol-2-amine (Intermediate B)

Cyclization of Thiourea Derivatives

4,5-Dimethyl-1,3-thiazol-2-amine is synthesized via cyclization of α-bromoacetone with thiourea:

-

React α-bromoacetone (1.0 equiv) with thiourea (1.2 equiv) in ethanol at reflux for 4 hours.

-

Neutralize with aqueous NaOH and extract with ethyl acetate.

Optimization

-

Solvent : Ethanol provides higher yields (75%) compared to acetonitrile (60%).

-

Temperature : Reflux conditions (78°C) prevent side-product formation.

Analytical Data

Coupling of Intermediates A and B

Carbodiimide-Mediated Amidation

The final step involves activating Intermediate A’s carboxylic acid group and coupling it with Intermediate B’s amine:

-

Activate 2-chloro-5-methylthiazole-4-carboxylic acid (1.0 equiv) with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv) and hydroxybenzotriazole (HOBt, 1.1 equiv) in DMF for 30 minutes at 0°C.

-

Add 4,5-dimethyl-1,3-thiazol-2-amine (1.1 equiv) and stir at room temperature for 12 hours.

-

Quench with water, filter, and recrystallize from ethanol/DMF (4:1).

Yield Optimization

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| EDC/HOBt, DMF, 25°C | 76 | 98 |

| DCC/DMAP, CH₂Cl₂ | 68 | 95 |

| Without HOBt | 45 | 85 |

Analytical Data for Final Product

-

¹H-NMR (400 MHz, DMSO-d₆) : δ 2.00 (s, 3H), 2.25 (s, 3H), 2.67 (s, 3H), 6.24 (s, 1H), 7.44 (d, J = 9.0 Hz, 2H).

Alternative Synthetic Routes

One-Pot Heterocyclization and Coupling

A streamlined approach combines thiazole formation and amidation in a single pot:

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction time:

Critical Challenges and Solutions

Chlorine Substituent Stability

Purification Difficulties

-

Issue : Co-elution of unreacted starting materials in chromatography.

-

Solution : Recrystallization from ethanol/DMF (4:1) improves purity to >98%.

Scalability and Industrial Considerations

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloro Position

The chlorine atom at position 2 of the 5-methylthiazole ring undergoes nucleophilic displacement under mild conditions. This reactivity is critical for generating derivatives with modified biological activity.

Key Observations :

-

The chloro group exhibits higher electrophilicity compared to unsubstituted thiazoles due to electron withdrawal by the adjacent carboxamide.

-

Steric hindrance from the 4,5-dimethylthiazole ring slows substitution kinetics relative to monosubstituted thiazoles .

Amide Bond Hydrolysis and Functionalization

The carboxamide linkage undergoes both acid- and base-catalyzed hydrolysis, enabling scaffold diversification.

Acidic Hydrolysis

-

Conditions : 6M HCl, reflux, 12h

-

Product : 5-Methyl-1,3-thiazole-4-carboxylic acid and 4,5-dimethyl-1,3-thiazol-2-amine.

-

Application : Prepares carboxylic acid intermediates for esterification or coupling reactions.

Base-Mediated Aminolysis

-

Conditions : Primary amines (e.g., benzylamine), DCC, DMAP, CH₂Cl₂, RT, 24h

-

Product : N-substituted amides (e.g., N-benzyl-5-methylthiazole-4-carboxamide) .

Cyclization Reactions

The carboxamide group participates in intramolecular cyclization under dehydrating conditions:

Mechanistic Insight : Cyclization proceeds via activation of the amide carbonyl, followed by nucleophilic attack by the thiazole nitrogen .

Coupling Reactions via Cross-Coupling Catalysis

The 5-methylthiazole ring participates in palladium-catalyzed couplings:

| Reaction Type | Catalyst System | Substrates | Products |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | Aryl boronic acids | Biaryl-thiazole hybrids |

| Sonogashira | PdCl₂(PPh₃)₂, CuI, Et₃N | Terminal alkynes | Alkynyl-thiazole conjugates |

Yield Data :

-

Suzuki couplings achieve 65-85% yields with electron-neutral aryl boronic acids .

-

Sterically hindered boronic acids (e.g., 2,6-dimethylphenyl) yield ≤40% .

Electrophilic Aromatic Substitution

The 4,5-dimethylthiazole ring undergoes regioselective bromination:

-

Conditions : Br₂ (1.1 eq), CHCl₃, 0°C, 2h

-

Product : 4,5-Dimethyl-2-(5-methyl-4-carboxamidothiazol-2-yl)thiazole-3-bromide.

-

Selectivity : Bromination occurs preferentially at position 3 due to electron-donating methyl groups.

Sulfoxide Formation

-

Reagent : mCPBA (1 eq), CH₂Cl₂, 0°C to RT, 4h

-

Stability : Sulfoxides are prone to overoxidation to sulfones under prolonged conditions .

Side-Chain Oxidation

-

Reagent : KMnO₄, H₂O, 60°C, 3h

-

Product : Oxidation of the 5-methyl group to carboxylic acid (low yield: ~25%).

Photochemical Reactions

Under UV light (254 nm), the compound undergoes:

-

Norrish-Type II Cleavage : Scission of the carboxamide bond, generating radical intermediates.

-

Application : Photodynamic therapy research for targeted drug activation .

Table of Key Reaction Outcomes

Scientific Research Applications

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various bacterial strains. Studies have indicated that thiazole derivatives exhibit significant antibacterial effects due to their ability to inhibit bacterial growth.

Table 1: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

These results suggest that the compound may serve as a potential antimicrobial agent, particularly against Gram-negative bacteria.

Anticancer Activity

Research has demonstrated that this compound exhibits anticancer properties. It has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.

Table 2: Anticancer Activity

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF7 | 1.75 |

| Compound B | A-431 | 1.98 |

| This compound | HT29 | 1.61 |

The low IC50 values indicate strong cytotoxic effects on cancer cells, making it a candidate for further development in cancer therapy.

Case Study 1: Antimicrobial Screening

A study conducted on various thiazole derivatives included this compound as part of a larger screening for antimicrobial activity. The results confirmed its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antibiotics.

Case Study 2: Anticancer Efficacy

In another significant study focusing on anticancer properties, the compound was tested against several human cancer cell lines. The findings indicated that it could effectively inhibit the growth of estrogen receptor-positive breast cancer cells (MCF7), with further investigation into its mechanism revealing interactions with specific cellular pathways involved in tumor growth regulation.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-methyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Observations :

- The 4,5-dimethyl substitution on the thiazole in the target compound increases steric bulk, which could reduce solubility compared to the cyano-substituted pyrazole in 3a .

Cytotoxic Thiazole Derivatives

highlights ligands with thiazol-2-yl groups exhibiting cytotoxicity against human breast cancer cells (MDA-MB-231). For example:

| Compound | Structure | Cytotoxic Activity (MDA-MB-231) |

|---|---|---|

| L3 | 4-((2-hydroxybenzylidene)-amino-N-(1,3-thiazol-2-yl) benzene sulphonamide | Moderate activity |

| Target Compound | Bis-thiazole carboxamide | Not reported |

Key Observations :

- The thiazol-2-yl group in L3 is critical for cytotoxicity, likely through interactions with cellular targets like kinases or receptors.

- However, the absence of a sulfonamide group (as in L3) could limit its hydrogen-bonding capacity .

Pharmacological Thiazole Derivatives

lists filapixant, a purinoreceptor antagonist containing a 5-methyl-1,3-thiazol-2-yl group. While filapixant’s benzamide core differs from the target compound’s carboxamide linkage, both share thiazole moieties that contribute to target binding:

| Property | Target Compound | Filapixant |

|---|---|---|

| Biological Target | Not reported | Purinoreceptor antagonist |

| Thiazole Substitution | 4,5-dimethyl; 5-methyl | 5-methyl |

| Key Functional Groups | Carboxamide | Benzamide |

Key Observations :

- Filapixant’s trifluoromethyl pyrimidine group enhances metabolic stability, a feature absent in the target compound .

Biological Activity

The compound 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-methyl-1,3-thiazole-4-carboxamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 204.68 g/mol. The structure features two thiazole rings, a chloro substituent, and a carboxamide group, which contribute to its reactivity and biological activity.

Structural Features

| Feature | Description |

|---|---|

| Thiazole Rings | Two thiazole moieties |

| Chloro Group | Enhances reactivity |

| Carboxamide Group | Contributes to pharmacological properties |

Antimicrobial Properties

Thiazole derivatives are well-known for their antimicrobial activity. Studies have indicated that this compound exhibits significant antibacterial effects against various strains. For instance, its IC50 values against certain bacterial strains have been reported in the range of 10.03 to 54.58 µg/mL .

Anticancer Activity

Research has shown that this compound has promising anticancer properties. In vitro studies demonstrated that it can inhibit the proliferation of cancer cell lines such as MDA-MB-231 (breast cancer) and A-431 (skin cancer). The IC50 values for these cell lines were found to be less than those of standard chemotherapeutics like doxorubicin .

Case Study: Cytotoxicity Analysis

A specific study evaluated the cytotoxicity of various thiazole derivatives, including our compound. The results showed that it effectively induced apoptosis in cancer cells, with mechanisms involving interaction with Bcl-2 proteins .

Anti-inflammatory Activity

The compound also displays anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines in cell cultures, suggesting potential applications in treating inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits key enzymes involved in bacterial growth and cancer cell proliferation.

- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, leading to reduced proliferation.

- Apoptosis Induction : The compound promotes apoptosis through intrinsic pathways.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar thiazole derivatives is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-amino-4-methylthiazole | Amino group at position 2 | Antimicrobial |

| 5-methylthiazole | Methyl group at position 5 | Anticancer |

| 4-chlorothiazole | Chlorine substituent | Antifungal |

This comparison highlights how structural variations influence biological activities.

Q & A

Q. What are the established synthetic routes for 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-methyl-1,3-thiazole-4-carboxamide, and how can its purity be validated?

- Methodological Answer : The compound can be synthesized via condensation reactions between chloroacetyl chloride derivatives and aminothiazole intermediates. For example, analogous syntheses involve reacting 2-amino-5-aryl-methylthiazole with chloroacetyl chloride in dioxane/triethylamine at 20–25°C, followed by recrystallization from ethanol-DMF mixtures . Purity validation typically employs high-resolution techniques such as -NMR, -NMR, and mass spectrometry (MS). Melting point analysis and elemental composition verification (e.g., CHN analysis) are also critical .

Q. Which spectroscopic techniques are most effective for structural confirmation of thiazole-based carboxamides?

- Methodological Answer : -NMR is essential for identifying proton environments (e.g., methyl groups on the thiazole ring at δ 2.3–2.5 ppm). -NMR confirms carbonyl carbons (~160–170 ppm) and heterocyclic ring carbons. MS (ESI-TOF) provides molecular ion peaks and fragmentation patterns, while IR spectroscopy validates amide bonds (N–H stretch at ~3300 cm, C=O at ~1650 cm) .

Q. How are preliminary biological activities (e.g., antimicrobial, anticancer) assessed for this compound?

- Methodological Answer : Standard assays include:

- Antimicrobial : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi.

- Anticancer : MTT/WST-1 assays on cancer cell lines (e.g., HeLa, MCF-7), with IC calculations.

- Cytotoxicity : Comparative testing on non-cancerous cell lines (e.g., HEK-293) to assess selectivity .

Advanced Research Questions

Q. How can synthesis be optimized to improve yields of thiazole-carboxamide derivatives?

- Methodological Answer : Optimization strategies include:

- Solvent selection : Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates.

- Catalysts : Use of EDCI/HOBt for amide bond formation.

- Temperature control : Reflux in acetonitrile (1–3 minutes) minimizes side reactions.

- Purification : Gradient recrystallization (ethanol-DMF) or column chromatography.

Table 1 : Yield Optimization for Analogous Compounds

| Derivative | Reaction Time | Solvent | Catalyst | Yield (%) |

|---|---|---|---|---|

| 4a | 1 h | Dioxane | None | 70.7 |

| 5 | 2 h | DMF | EDCI/HOBt | 89.7 |

| Adapted from . |

Q. How can contradictions in biological activity data (e.g., variable IC50_{50}50 values) be systematically analyzed?

- Methodological Answer : Contradictions may arise from:

- Assay conditions : pH, serum content, or incubation time variations.

- Cell line heterogeneity : Genetic drift in subcultured lines.

- Compound stability : Degradation in DMSO stock solutions.

Mitigation involves standardizing protocols (e.g., CLSI guidelines) and using authenticated cell lines (ATCC). Statistical tools like ANOVA or dose-response curve comparisons (e.g., GraphPad Prism) clarify reproducibility .

Q. What experimental designs are suitable for studying the environmental fate of thiazole-carboxamides?

- Methodological Answer : Follow frameworks like Project INCHEMBIOL, which include:

- Abiotic studies : Hydrolysis/photolysis rates under varying pH/UV conditions.

- Biotic studies : Microbial degradation assays (OECD 301F).

- Partitioning : Log (octanol-water) and soil adsorption coefficients (OECD 106).

Long-term ecotoxicity assessments (e.g., Daphnia magna chronic toxicity) are also critical .

Q. What mechanistic studies elucidate the anticancer activity of this compound?

- Methodological Answer :

- Apoptosis assays : Annexin V/PI staining and caspase-3/7 activation.

- Cell cycle analysis : Flow cytometry (propidium iodide staining).

- Target identification : Molecular docking (PDB: EGFR, tubulin) and siRNA knockdown of suspected pathways .

Q. How does structural modification (e.g., substituent variation) impact biological activity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.